molecular formula C7H12O4 B13795842 Methyl 3-(1,3-dioxolan-2-yl)propanoate CAS No. 81625-03-8

Methyl 3-(1,3-dioxolan-2-yl)propanoate

Cat. No.: B13795842
CAS No.: 81625-03-8
M. Wt: 160.17 g/mol
InChI Key: RHVXUZUXUAPMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1,3-dioxolan-2-yl)propanoate is a chemical compound with the molecular formula C7H12O4. It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes or ketones and diols. This compound is characterized by the presence of a dioxolane ring attached to a propanoate ester group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1,3-dioxolan-2-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dioxolane with methyl acrylate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-dioxolan-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(1,3-dioxolan-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(1,3-dioxolan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Methyl 3-(1,3-dioxolan-2-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

81625-03-8

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 3-(1,3-dioxolan-2-yl)propanoate

InChI

InChI=1S/C7H12O4/c1-9-6(8)2-3-7-10-4-5-11-7/h7H,2-5H2,1H3

InChI Key

RHVXUZUXUAPMDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1OCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.